

# Spectral Analysis of 2-(1,3-oxazol-5-yl)aniline: A Technical Guide

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## Compound of Interest

Compound Name: 2-(1,3-Oxazol-5-yl)aniline

Cat. No.: B1314406

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This technical guide provides a detailed overview of the expected spectral data for the compound **2-(1,3-oxazol-5-yl)aniline**. While direct experimental data for this specific molecule is not readily available in the public domain, this document extrapolates predicted spectral characteristics based on the analysis of structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a robust framework for the characterization of this and similar molecules.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-(1,3-oxazol-5-yl)aniline**. These predictions are derived from the spectral data of related aniline and oxazole derivatives.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **2-(1,3-oxazol-5-yl)aniline**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.8 - 8.0	s	1H	Oxazole C2-H
~7.2 - 7.4	m	2H	Aniline Ar-H
~7.0 - 7.2	s	1H	Oxazole C4-H
~6.8 - 7.0	m	2H	Aniline Ar-H
~4.5 - 5.5	br s	2H	-NH <sub>2</sub>

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. Chemical shifts are referenced to TMS (0 ppm). The broad singlet for the -NH<sub>2</sub> protons is characteristic and its chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **2-(1,3-oxazol-5-yl)aniline**

Chemical Shift ( $\delta$ , ppm)	Assignment
~150 - 155	Oxazole C2
~145 - 150	Aniline C-NH <sub>2</sub>
~125 - 140	Oxazole C5
~120 - 130	Aniline Ar-C
~115 - 125	Aniline Ar-C
~110 - 120	Aniline Ar-C
~105 - 115	Aniline Ar-C
~100 - 110	Oxazole C4

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. The specific chemical shifts are influenced by the electronic effects of the aniline and oxazole rings.

Table 3: Predicted IR Absorption Data for **2-(1,3-oxazol-5-yl)aniline**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3250	Strong, Broad	N-H stretch (aniline)
3150 - 3050	Medium	C-H stretch (aromatic)
1620 - 1580	Strong	C=N stretch (oxazole)
1600 - 1450	Medium-Strong	C=C stretch (aromatic)
1300 - 1000	Medium	C-O stretch (oxazole)

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data for **2-(1,3-oxazol-5-yl)aniline**

m/z	Interpretation
~173	[M] <sup>+</sup> (Molecular Ion)
Fragments	Loss of CO, HCN, and fragmentation of the aniline ring.

Ionization method: Electron Ionization (EI).

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

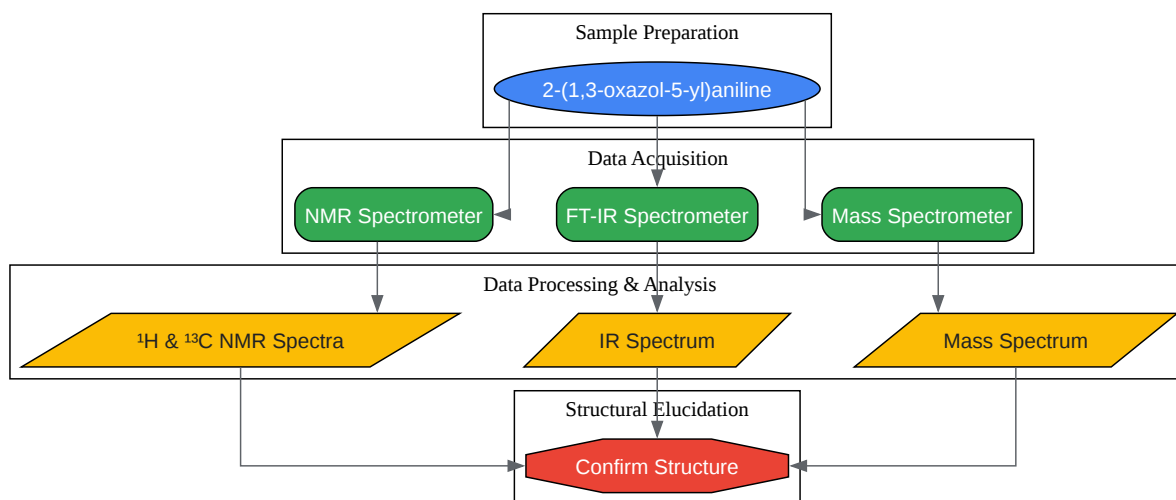
**Nuclear Magnetic Resonance (NMR) Spectroscopy** For the acquisition of <sup>1</sup>H and <sup>13</sup>C NMR spectra, the sample would be prepared by dissolving approximately 5-10 mg of **2-(1,3-oxazol-5-yl)aniline** in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), in a 5 mm NMR tube.<sup>[1]</sup> Tetramethylsilane (TMS) would be added as an internal standard for chemical shift referencing (0.00 ppm).<sup>[1]</sup> Spectra would be recorded on a 400 or 500 MHz spectrometer. For <sup>13</sup>C NMR, a higher concentration of the sample (20-50 mg) and a greater number of scans would be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the <sup>13</sup>C isotope.<sup>[1]</sup>

**Infrared (IR) Spectroscopy** The IR spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer.<sup>[2]</sup> The solid sample (1-2 mg) would be finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.<sup>[1]</sup> This mixture would then be compressed under high pressure to form a transparent pellet.<sup>[1]</sup> A background spectrum of a pure KBr pellet would be recorded first, followed by the spectrum of the sample pellet. The spectrum would typically be recorded in the range of 4000-400  $\text{cm}^{-1}$ .<sup>[1][2]</sup>

**Mass Spectrometry (MS)** Mass spectral analysis would be performed using a mass spectrometer, likely with an electron ionization (EI) source. A small amount of the sample would be introduced into the instrument, where it would be vaporized and bombarded with a high-energy electron beam. This would cause the molecule to ionize and fragment. The resulting positively charged ions would be accelerated and separated based on their mass-to-charge ratio ( $m/z$ ). The resulting mass spectrum would show the molecular ion peak and various fragment ion peaks, which can be used to elucidate the structure of the molecule.

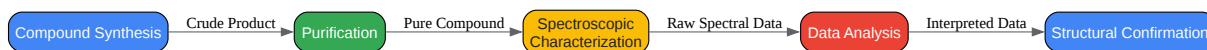
## Visualizations

The following diagrams illustrate the general workflow for spectral data acquisition and analysis.



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Caption: Workflow for Spectroscopic Analysis.



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Caption: Logical Flow of Compound Characterization.

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## References

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